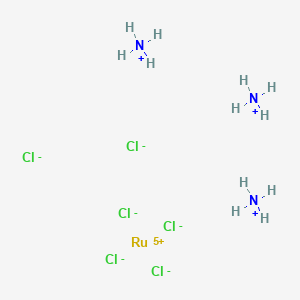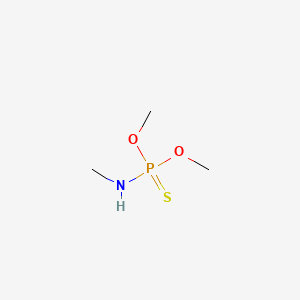
2,2,4-Trimethyl-4-phosphonoadipic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-4-phosphonoadipic acid: is an organic compound with the molecular formula C9H17O7P It is a derivative of adipic acid, where the hydrogen atoms on the carbon atoms at positions 2 and 4 are replaced by methyl groups, and the hydrogen atom on the carbon atom at position 4 is replaced by a phosphono group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-4-phosphonoadipic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,4-trimethyladipic acid and a phosphonating agent.
Phosphonation Reaction: The phosphonating agent, such as phosphorus trichloride or phosphorus oxychloride, is reacted with 2,2,4-trimethyladipic acid under controlled conditions to introduce the phosphono group at the desired position.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality and supply.
Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4-Trimethyl-4-phosphonoadipic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphono group to a phosphine or phosphine oxide.
Substitution: The compound can undergo substitution reactions where the phosphono group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution Reagents: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction may produce phosphine oxides.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-4-phosphonoadipic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-4-phosphonoadipic acid involves its interaction with specific molecular targets and pathways. The phosphono group can participate in various biochemical reactions, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins and receptors.
Metabolic Pathways: The compound may influence metabolic pathways by altering the activity of enzymes involved in these processes.
Comparación Con Compuestos Similares
2,2,4-Trimethyladipic acid: Similar in structure but lacks the phosphono group.
4-Phosphonoadipic acid: Contains the phosphono group but lacks the methyl groups at positions 2 and 4.
2,2,4-Trimethyl-4-phosphonobutyric acid: Similar structure with a shorter carbon chain.
Uniqueness: 2,2,4-Trimethyl-4-phosphonoadipic acid is unique due to the presence of both methyl and phosphono groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
67492-84-6 |
|---|---|
Fórmula molecular |
C9H17O7P |
Peso molecular |
268.20 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-4-phosphonohexanedioic acid |
InChI |
InChI=1S/C9H17O7P/c1-8(2,7(12)13)5-9(3,4-6(10)11)17(14,15)16/h4-5H2,1-3H3,(H,10,11)(H,12,13)(H2,14,15,16) |
Clave InChI |
NRKRINAWCRQMBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(C)(CC(=O)O)P(=O)(O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





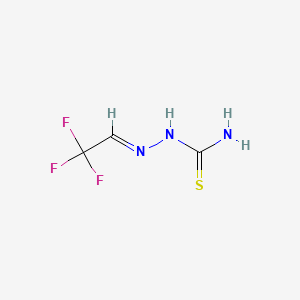
![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)

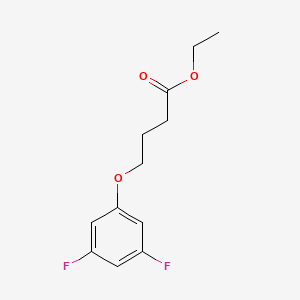

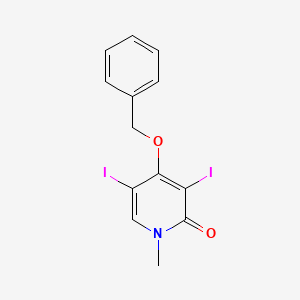
![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
